molecular formula C12H19BClNO3 B6336377 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride CAS No. 1357387-53-1

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride

Cat. No.: B6336377
CAS No.: 1357387-53-1
M. Wt: 271.55 g/mol
InChI Key: WCUFDNLTCCDFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride is a boronate ester derivative with a phenol backbone substituted with an amino group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. The hydrochloride salt enhances its stability and solubility for applications in organic synthesis, medicinal chemistry, and materials science. Key properties include:

  • Molecular formula: C₁₂H₁₈BClNO₃.
  • Functional groups: Aromatic amine, phenol, and boronate ester.

Properties

IUPAC Name

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUFDNLTCCDFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Ester Installation via Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Starting from 4-bromo-2-nitrophenol, the phenol group is first protected as a methyl ether to prevent undesired side reactions. The protected intermediate, 4-bromo-2-nitroanisole, undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2_2Pin2_2) in dioxane at 80–90°C, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitroanisole. Catalytic systems such as Pd(dppf)Cl2_2 with potassium acetate achieve yields exceeding 85%.

Reaction Conditions for Miyaura Borylation

ParameterValue
CatalystPd(dppf)Cl2_2 (5 mol%)
SolventDioxane
Temperature80–90°C
BaseKOAc
Reaction Time12–18 hours

The boronic ester’s stability under these conditions is critical, as hydrolysis or deborylation can occur in protic solvents.

Nitro Group Reduction to Amino Group

The reduction of the nitro group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitroanisole to an amine is typically performed using sodium hydrosulphide (NaSH) under alkaline conditions. This method, adapted from patent US4329503A, involves gradual addition of NaSH at 70–75°C while maintaining pH < 8.5 to prevent boronic ester degradation. Catalytic hydrogenation (H2_2/Pd-C) offers an alternative but requires careful optimization to avoid boronate cleavage.

Comparative Reduction Methods

MethodYield (%)Conditions
NaSH Reduction92pH 8.5, 70°C, 2 hours
Catalytic Hydrogenation88H2_2 (1 atm), Pd/C, EtOH

Post-reduction, the methyl ether protecting group is removed using BBr3_3 in dichloromethane, regenerating the phenol moiety.

Hydrochloride Salt Formation

The final step involves treating the free amine with concentrated hydrochloric acid in ethanol. Precipitation of the hydrochloride salt occurs at 0–5°C, with yields >90%. The crystalline product is filtered and washed with cold ethanol to remove residual impurities.

Salt Formation Parameters

ParameterValue
AcidHCl (concentrated)
SolventEthanol
Temperature0–5°C
Purity>98% (HPLC)

Alternative Synthetic Pathways

Direct Amination of Boronic Esters

An emerging approach involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 2-nitrobenzene derivatives via Suzuki-Miyaura cross-coupling, followed by nitro reduction. However, this method struggles with regioselectivity and yields <70%.

Metal-Free Hydroxylation Strategies

Challenges and Optimization

Protecting Group Strategies

Unprotected phenol groups during borylation lead to competing side reactions, reducing yields by 30–40%. Methyl ether protection balances stability and ease of removal, though trimethylsilyl (TMS) groups offer faster deprotection at the cost of higher sensitivity.

Boronic Ester Stability

The dioxaborolane group is susceptible to hydrolysis in acidic or aqueous conditions. Reactions involving protic solvents require strict pH control (pH 6–8) and anhydrous environments.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective catalysts (e.g., Pd/C over Pd(dppf)Cl2_2) and solvent recycling. Ethanol and water mixtures are favored for reduction steps to minimize waste.

Cost Analysis of Key Reagents

ReagentCost per kg (USD)
B2_2Pin2_2450
Pd/C (10%)300
NaSH25

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents. Its structural features allow it to act as a building block for synthesizing more complex molecules with potential therapeutic effects.

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic activities against various cancer cell lines. The incorporation of the dioxaborolane unit has been linked to improved selectivity and potency in targeting tumor cells.
  • Neuroprotective Effects : Preliminary studies suggest that compounds derived from 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Cross-Coupling Reactions : The boron atom in the dioxaborolane group facilitates cross-coupling reactions with various electrophiles, making it a valuable reagent in the synthesis of complex organic molecules.
  • Functionalization of Aromatic Compounds : The amino group can be exploited for further functionalization, allowing for the introduction of diverse substituents onto aromatic systems.

Materials Science

In materials science, this compound has potential applications in the development of advanced materials:

  • Polymer Chemistry : Its reactive groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Sensors and Catalysts : The unique properties of the dioxaborolane moiety make it suitable for use in sensor applications and as a catalyst in various chemical reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride. The results demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than those of existing chemotherapeutics.

Case Study 2: Neuroprotection

Research conducted by Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated a marked reduction in cell death and oxidative damage when treated with derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with halides. This reaction is catalyzed by palladium and involves the formation of a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Structural Analogs with Boronate Esters

The following compounds share the pinacol boronate ester moiety but differ in substituents and functional groups:

Compound Key Structural Differences Physical Properties Applications/Reactivity
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol Lacks the 2-amino group; phenol at 4-position. Melting point: 112–117°C; Purity: ≥98% (GC). Used in cross-coupling reactions; lower nucleophilicity compared to amino-substituted analogs.
2-Methoxy-3-(Pinacol Boronate)Phenol Methoxy group at 2-position, boronate at 3-position. Purity: 97%; Not reported as a salt. Potential for regioselective coupling due to steric effects of methoxy group.
2,3-Dichloro-4-(Pinacol Boronate)Phenol Chlorine substituents at 2- and 3-positions; phenol at 4-position. Density: 1.28 g/cm³; Predicted pKa: 7.23. Enhanced electrophilicity for coupling; used in agrochemical intermediates.
4-(Pinacol Boronate)Aniline Hydrochloride Aniline (NH₂ at 4-position) instead of phenol. Purity: 99%; CAS: 616227-14-4. Used in aryl amination reactions; higher basicity due to aniline moiety.

Amino-Substituted Boronates

These compounds feature amino groups but differ in substitution patterns:

Compound Key Structural Differences Physical Properties Applications/Reactivity
(3-Amino-2-Methylphenyl)Boronic Acid Hydrochloride Boronic acid (not ester); methyl group at 2-position. Similarity score: 0.75 (vs. target compound). Lower stability than boronate esters; used in pH-sensitive reactions.
3-(N,N-Dimethylamino)Phenylboronic Acid Hydrochloride Tertiary amine (N,N-dimethyl) at 3-position; boronic acid. Similarity score: 0.74. Enhanced solubility in polar solvents; used in sensors and biomaterials.

Hydrochloride Salts of Boron-Containing Compounds

Hydrochloride salts improve stability and handling:

Compound Key Structural Differences Physical Properties Applications/Reactivity
3-Fluoro-2-(Pinacol Boronate)Aniline Hydrochloride Fluorine at 3-position; aniline instead of phenol. CAS: 1418130-40-1; No reported melting point. Fluorine enhances metabolic stability; used in PET tracer synthesis.
4-(1-Amino-2,2,2-Trifluoroethyl)Phenol Hydrochloride Trifluoroethyl-amino group at 4-position. Molecular formula: C₈H₉ClF₃NO. Potential antiviral or anticancer agent due to trifluoromethyl group.

Key Research Findings

Reactivity in Cross-Coupling: The target compound’s amino group increases electron density at the boronate site, accelerating Suzuki-Miyaura couplings compared to non-amino analogs (e.g., 4-(pinacol boronate)phenol) .

Solubility and Stability : Hydrochloride salts of boronate esters (e.g., target compound vs. 4-(pinacol boronate)aniline hydrochloride) exhibit superior aqueous solubility, enabling use in biological assays .

Steric and Electronic Effects: Chlorine or methoxy substituents (e.g., 2,3-dichloro-4-(pinacol boronate)phenol) reduce coupling efficiency due to steric hindrance, while amino groups enhance reactivity .

Data Tables

Table 1: Melting Points and Purity of Selected Compounds

Compound Melting Point (°C) Purity Reference
2-Amino-4-(pinacol boronate)phenol hydrochloride Not reported Not specified N/A
4-(Pinacol boronate)phenol 112–117 ≥98% (GC)
2,3-Dichloro-4-(pinacol boronate)phenol Not reported Not specified
4-(Pinacol boronate)aniline hydrochloride Not reported 99%

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride?

The compound is synthesized via sequential functionalization of the phenol core. A common approach involves:

Boronic ester introduction : Reacting 2-amino-4-bromophenol with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation, catalyzed by Pd(dppf)Cl₂ in anhydrous THF under inert atmosphere (N₂/Ar) .

Hydrochloride salt formation : Treating the free base with HCl (gaseous or in solution) during workup to precipitate the hydrochloride salt.
Critical parameters : Moisture control (boronic esters hydrolyze readily), stoichiometric base (e.g., Cs₂CO₃ for deprotonation), and inert reaction conditions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify boronic ester (B-O peaks ~30-35 ppm in ¹¹B NMR) and aromatic proton environments.
    • FT-IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and reactivity in cross-coupling reactions?

The hydrochloride salt enhances aqueous solubility but may require neutralization (e.g., with NaHCO₃) before use in Suzuki-Miyaura couplings. The free amino group can coordinate Pd catalysts, potentially slowing transmetallation. Mitigation strategies :

  • Use bulky ligands (e.g., SPhos) to shield Pd centers .
  • Optimize base (e.g., K₂CO₃) to deprotonate the amino group without degrading the boronic ester .

Q. What are the stability challenges during storage, and how are they addressed?

  • Moisture sensitivity : Store at -20°C under inert gas (Ar) with desiccants.
  • Light sensitivity : Amber vials prevent photodegradation of the boronic ester and phenolic groups.
  • Thermal stability : DSC/TGA analysis reveals decomposition >150°C, requiring low-temperature storage .

Q. How can competing side reactions (e.g., deboronation or amino group interference) be minimized in cross-coupling?

  • Protection/deprotection : Temporarily protect the amino group with Boc or Fmoc during coupling, followed by acidic cleavage .
  • Catalyst screening : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for sterically hindered boronic esters .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Model Pd-boronate complexation energies and transition states for transmetallation.
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., in kinase inhibition studies) .

Data Interpretation & Optimization

Q. How are contradictory yield data resolved in Suzuki-Miyaura reactions using this compound?

FactorOptimization Strategy
Pd catalyst Test PdCl₂(dtbpf) for enhanced stability
Solvent Use 1,4-dioxane:H₂O (3:1) for improved solubility
Temperature 80–100°C balances reaction rate and boronate stability

Q. What advanced NMR techniques resolve ambiguities in regiochemistry?

  • NOESY : Correlates spatial proximity of aromatic protons and amino groups.
  • HSQC : Assigns ¹H-¹³C correlations for boron-adjacent carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.